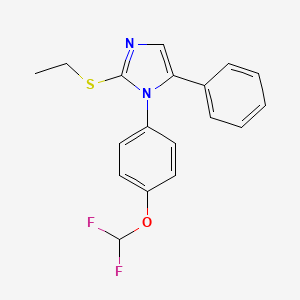

1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-phenyl-1H-imidazole

Description

1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-phenyl-1H-imidazole is a trisubstituted imidazole derivative featuring a difluoromethoxy group at the 4-position of the phenyl ring (position 1 of the imidazole core), an ethylthioether group at position 2, and a phenyl group at position 5.

Structural significance:

- The difluoromethoxy group (–OCF$2$H) enhances metabolic stability compared to methoxy (–OCH$3$) by resisting oxidative degradation, a common strategy in medicinal chemistry to improve drug half-life .

- The ethylthioether (–S–C$2$H$5$) at position 2 introduces moderate lipophilicity, which may improve membrane permeability compared to bulkier thioether substituents (e.g., isobutylthio) .

- The phenyl group at position 5 contributes to π-π stacking interactions, a critical feature for binding to hydrophobic pockets in biological targets .

Hypothetical synthesis:

Based on and , the compound could be synthesized via a multicomponent reaction involving:

Properties

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-2-ethylsulfanyl-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2OS/c1-2-24-18-21-12-16(13-6-4-3-5-7-13)22(18)14-8-10-15(11-9-14)23-17(19)20/h3-12,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKJYFGMXPZTDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-phenyl-1H-imidazole is a complex organic compound belonging to the imidazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including:

- Difluoromethoxy group : Enhances lipophilicity and may affect receptor interactions.

- Ethylthio group : Potentially increases biological activity through interactions with biological targets.

- Phenyl rings : Contribute to the overall stability and reactivity of the molecule.

The molecular formula is with a molecular weight of 374.44 g/mol .

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit a range of biological activities, including antibacterial and antifungal effects. For example, studies have shown that certain imidazole-based compounds display significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications on the imidazole ring can enhance antimicrobial potency .

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-phenyl-1H-imidazole | Antibacterial | Effective against selected bacterial strains |

| 4-Methoxy-1H-imidazole | Antimicrobial | Broad-spectrum activity |

| 2,4-Dimethylimidazole | Antifungal | Effective against fungal infections |

Case Study: IDO Inhibition

A study focused on phenyl-imidazole derivatives demonstrated their potential as IDO inhibitors. The research highlighted how structural modifications could enhance binding affinity and potency. For example, certain substitutions led to a ten-fold increase in inhibition compared to standard compounds . This suggests that similar strategies could be employed to optimize the biological activity of 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-phenyl-1H-imidazole.

Toxicological Profile

Understanding the safety profile of new compounds is crucial for their development. While specific toxicological data for this compound is not extensively documented, general insights into imidazoles indicate that many exhibit low toxicity profiles when evaluated in vitro and in vivo. Further studies are necessary to establish the safety margins for 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-phenyl-1H-imidazole.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below:

Structural and Electronic Effects

Position 1 substituents :

- Difluoromethoxy vs. methoxy : The difluoromethoxy group (–OCF$2$H) in the target compound reduces oxidative metabolism compared to methoxy (–OCH$3$) .

- 4-Fluorophenyl vs. 4-(difluoromethoxy)phenyl : Fluorine atoms in the difluoromethoxy group enhance electronegativity and lipophilicity compared to a single fluorine .

- Position 2 substituents: Ethylthio vs.

Position 5 substituents :

- Phenyl vs. nitrophenyl/methoxyphenyl : The unsubstituted phenyl group in the target compound avoids strong electron-withdrawing effects (e.g., nitro) or polarity (e.g., methoxy), favoring π-π interactions without excessive reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.